molecular formula C20H22N2S B1676290 Mequitazine CAS No. 29216-28-2

Mequitazine

Cat. No. B1676290
CAS RN: 29216-28-2
M. Wt: 322.5 g/mol
InChI Key: HOKDBMAJZXIPGC-UHFFFAOYSA-N
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Description

Mequitazine is a histamine H1 antagonist, also known as an antihistamine . It is used to provide temporary relief of sneezing, watery and itchy eyes, and a runny nose due to hay fever and other upper respiratory allergies .


Molecular Structure Analysis

The molecular formula of Mequitazine is C20H22N2S . The average molecular weight is 322.467 g/mol . The structure of Mequitazine is complex, with a phenothiazine core structure and a quinuclidinylmethyl side chain .


Chemical Reactions Analysis

Mequitazine competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of Mequitazine include a density of 1.3±0.1 g/cm3, a boiling point of 469.4±24.0 °C at 760 mmHg, and a flash point of 237.7±22.9 °C .

Scientific Research Applications

Analytical Methodologies for Mequitazine

Researchers have developed various analytical techniques for quantifying Mequitazine in biological samples, which is crucial for pharmacokinetic studies and drug monitoring. For instance, a method using pipette tip solid-phase extraction and gas chromatography-mass spectrometry (GC-MS) has been established for determining Mequitazine in human plasma, demonstrating excellent linearity and recovery rates (Kumazawa et al., 2006). Another study developed a UPLC-MS/MS method for Mequitazine determination in rat plasma and urine, providing a robust tool for pharmacokinetic assessments (Jeong, Jang, & Lee, 2019).

Clinical Application Insights

Mequitazine's role in managing febrile seizures has been explored, with findings indicating that it does not prolong the duration of convulsion, suggesting its potential suitability for children with febrile seizures (Haruyama et al., 2008). Furthermore, its pharmacokinetic interaction with theophylline in asthmatic patients was studied, revealing no significant impact on theophylline's pharmacokinetics, which supports the safe coadministration of Mequitazine in asthmatic patients undergoing theophylline therapy (Hasegawa et al., 2004).

Sedative Effects Comparison

The sedative effects of Mequitazine, relative to other antihistaminic drugs, have been a subject of comparison. A literature review suggested that Mequitazine has a clinically proven low-sedation profile, comparable to cetirizine and loratadine, making it a suitable antihistamine with minimal sedative effects (Didier, Doussau-Thuron, & Murris‐Espin, 2000).

Photostability Studies

Mequitazine's photostability, particularly in syrup and isotonic buffer solution, was investigated to understand its degradation under light exposure. This study found that Mequitazine decomposes more rapidly in certain types of prescription bottles, highlighting the importance of packaging in preserving its stability (Teraoka et al., 2005).

Synthesis and Chemical Studies

Research has also focused on the synthesis of Mequitazine, aiming at improving its production methods. An expedient synthesis approach utilizing palladium-catalyzed allylic alkylation provided an efficient route for creating this antihistaminic drug (Gonnot et al., 2009).

Safety And Hazards

Mequitazine is classified as very toxic if swallowed, irritating to skin, and a risk of serious damage to eyes . It is also considered toxic and can cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .

Future Directions

While Mequitazine has been found to be effective in relieving symptoms of rhinoconjunctivitis and urticaria in more than 75% of patients, most studies so far have included only populations with adults predominance . Therefore, performing clinical studies in children is justified .

properties

IUPAC Name

10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKDBMAJZXIPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84992-84-7 (hydrochloride)
Record name Mequitazine [INN:BAN:DCF:JAN]
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DSSTOX Substance ID

DTXSID8023262
Record name Mequitazine
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Molecular Weight

322.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Mequitazine
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Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4), 4.01e-03 g/L
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Description Aqueous solubility in buffer at pH 7.4
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Mechanism of Action

Mequitazine binds to the histamine H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.
Record name Mequitazine
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Product Name

Mequitazine

CAS RN

29216-28-2
Record name Mequitazine
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Record name Mequitazine
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Record name MEQUITAZINE
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Melting Point

130.5 °C
Record name Mequitazine
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Record name Mequitazine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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